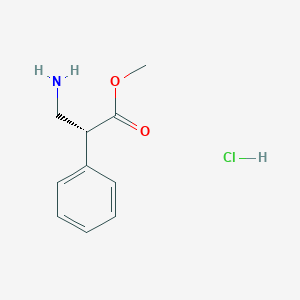
Methyl (R)-3-amino-2-phenylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-2-phenylpropanoate hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of phenylalanine, an essential amino acid, and is often used in the synthesis of pharmaceuticals and other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-2-phenylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of Methyl ®-3-amino-2-phenylpropanoate hydrochloride often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Methyl ®-3-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl ®-3-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Comparaison Avec Des Composés Similaires
Methyl ®-3-amino-2-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Methyl (S)-3-amino-2-phenylpropanoate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Phenylalanine derivatives: Other derivatives of phenylalanine, which may have varying degrees of activity and specificity.
Amino acid esters: Similar esters of other amino acids, which can be used in similar applications but may have different properties.
The uniqueness of Methyl ®-3-amino-2-phenylpropanoate hydrochloride lies in its specific chiral configuration, which can impart distinct biological activities and interactions compared to its enantiomer and other related compounds.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
methyl (2R)-3-amino-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
XEIPXRKVVATEEC-FVGYRXGTSA-N |
SMILES isomérique |
COC(=O)[C@@H](CN)C1=CC=CC=C1.Cl |
SMILES canonique |
COC(=O)C(CN)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


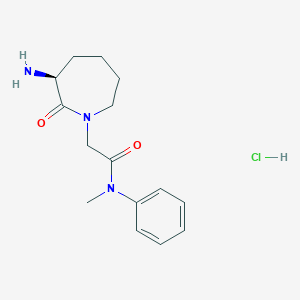
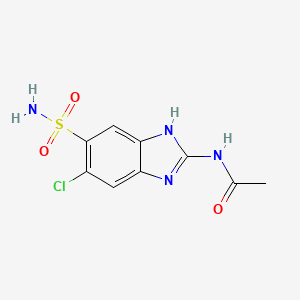
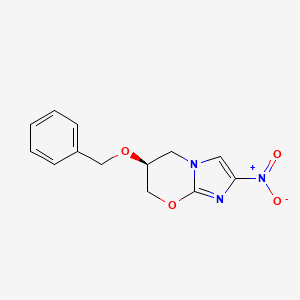



![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
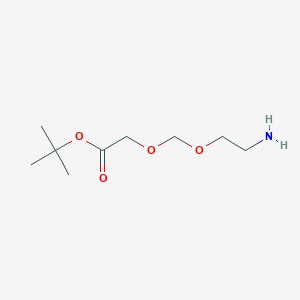
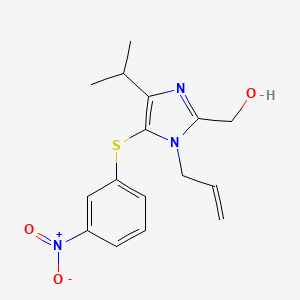
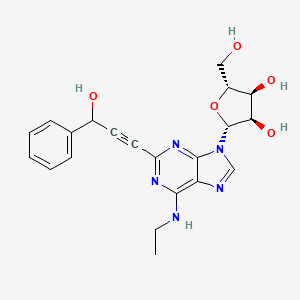
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

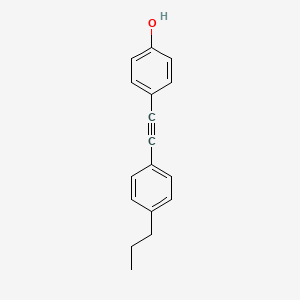
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
